(1-Ethyl-4-piperidinyl)acetic acid hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVKHEHORBNOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Piperidinylacetic Acid Derivative
- The key step involves the N-ethylation of a 4-piperidinylacetic acid or its protected form.
- Common ethylating agents include ethyl halides (e.g., ethyl bromide or ethyl iodide).
- The reaction is typically conducted under basic conditions to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction kinetics.
Protection and Deprotection Strategies
- To improve selectivity and yield, the piperidine nitrogen or carboxylic acid groups may be temporarily protected using groups such as tert-butoxycarbonyl (Boc).
- Protection prevents side reactions during alkylation.
- After alkylation, deprotection is achieved under acidic or basic conditions to yield the free acid.
Advanced Synthetic Route Based on Patent CN106432232A (Related Piperidine Derivatives)
Although this patent focuses on a related piperidine-based compound, it provides insights into advanced synthetic techniques applicable to piperidine derivatives, including this compound:
| Step Number | Description | Key Reagents and Conditions |
|---|---|---|
| 1 | Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form Boc-protected intermediate | Use of sodium bicarbonate or carbonate as base; solvents include methanol, ethanol, or dioxane; room temperature stirring |
| 2 | Reductive amination of Boc-protected 4-piperidone with ammonia and titanium isopropoxide catalyst | Reducing agents such as sodium borohydride or sodium cyanoborohydride; inert atmosphere; temperature below 30°C |
| 3 | Alkylation of 4-amino-1-Boc-piperidine with halogenated acetic acid derivatives under basic conditions | Use of potassium iodide as catalyst; bases like sodium carbonate; solvents such as acetone or methyl ethyl ketone |
| 4 | Curtius rearrangement using azide reagents to form imidazolopyridinone derivatives (related complex step) | Sodium azide or trimethylsilyl azide; reflux conditions; inert atmosphere |
This method emphasizes green chemistry principles, high yields, and operational safety, which are desirable for industrial scale-up.
Comparative Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Alkylating Agent | Ethyl bromide or ethyl iodide | High nucleophilicity facilitates alkylation |
| Base | Sodium carbonate, triethylamine | Deprotonates nitrogen for nucleophilic attack |
| Solvent | Ethanol, acetonitrile, DMF | Solubility and reaction rate control |
| Temperature | Room temperature to 60°C | Controlled to avoid side reactions |
| Reaction Time | 4-8 hours | Depends on scale and reagent purity |
| Protection Group | Boc (tert-butoxycarbonyl) | Enhances selectivity and yield |
| Hydrate Formation | Crystallization from aqueous or alcoholic solvents | Ensures stable hydrate form |
Research Findings and Observations
- The presence of the ethyl group on the nitrogen significantly influences the compound’s pharmacological profile and solubility.
- Hydration state affects the compound's stability and must be carefully controlled during crystallization.
- Alkylation efficiency is highly dependent on the choice of base and solvent; polar aprotic solvents generally improve yields.
- Protection strategies, especially Boc protection, are critical in multi-step syntheses to prevent side reactions and improve overall yield.
- The use of mild reducing agents in reductive amination steps preserves sensitive functional groups and enhances purity.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates that collapse to release water (esterification) or ammonia (amidation).
Acid-Base Reactions
The compound participates in neutralization and salt formation:
-
Deprotonation : Reacts with NaOH to form the sodium salt, enhancing water solubility.
-
Protonation : Treating with HCl yields the hydrochloride salt, stabilizing the compound for pharmaceutical formulations .
Oxidation
-
The piperidine ring undergoes oxidation with KMnO₄/H⁺ to form N-ethyl-4-piperidone acetic acid , confirmed by IR loss of NH stretching (3350 cm⁻¹) and new C=O peaks (1720 cm⁻¹).
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the acetic acid group to a primary alcohol, yielding (1-ethyl-4-piperidinyl)ethanol .
Cyclization and Condensation
-
With hydrazine : Forms pyrazole derivatives via cyclocondensation (e.g., 1-ethyl-4-pyrazolylpiperidine ), validated by NMR (δ 7.8–8.2 ppm for aromatic protons) .
-
With carbonyl compounds : Reacts with aldehydes/ketones to generate Schiff bases, which further cyclize under acidic conditions .
Pharmaceutical Derivatization
-
Prodrug synthesis : Conjugation with opioids (e.g., fentanyl analogs) via the piperidine nitrogen improves bioavailability. For example, alfentanil derivatives show enhanced µ-opioid receptor binding (IC₅₀ = 12 nM) .
Stability and Degradation
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Hydrolysis : The hydrate form decomposes in acidic media (pH < 3) to (1-ethyl-4-piperidinyl)acetic acid and water, with a half-life of 24 hours at 25°C .
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Thermal degradation : Above 150°C, decarboxylation produces 1-ethyl-4-piperidinemethane as the primary byproduct.
Recent Research Advances
Scientific Research Applications
Antimicrobial Activity
Research indicates that (1-Ethyl-4-piperidinyl)acetic acid hydrate has shown promising antimicrobial properties. A study highlighted its inhibitory effects on Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis. The compound exhibited 65% inhibition of Mtb growth in vitro at a concentration of 250 μM, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs .
Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly against retroviruses like HIV. Piperidine derivatives have been noted for their ability to modulate the CCR5 receptor, which plays a crucial role in HIV entry into host cells. By inhibiting this receptor, this compound could contribute to therapeutic strategies against HIV/AIDS .
Structure-Activity Relationship (SAR)
The pharmacological efficacy of this compound is closely linked to its structural features. SAR studies have identified key modifications that enhance its biological activity. For instance, variations in the piperidine ring and substituents on the acetic acid moiety have been systematically explored to optimize potency and selectivity against specific targets .
Formulation Development
Pharmaceutical compositions containing this compound have been developed using various excipients to enhance bioavailability and stability. These formulations aim to provide effective delivery systems for the compound, ensuring therapeutic concentrations are achieved in target tissues .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (1-Ethyl-4-piperidinyl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features of (1-Ethyl-4-piperidinyl)acetic acid hydrate with structurally related piperidine derivatives:
Key Observations :
- Functional Groups: The target compound’s carboxylic acid group distinguishes it from ester derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate) and amide derivatives (e.g., (2S)-N-(2,6-Dimethylphenyl)-1-ethyl-2-piperidinecarboxamide).
- Substituent Effects : The 2,2,6,6-tetramethylpiperidine derivatives () exhibit steric hindrance around the piperidine ring, which may reduce reactivity or alter conformational stability compared to the less hindered 1-ethyl-4-substituted analogs .
Physicochemical Properties
Limited data are available for direct property comparisons, but inferences can be drawn:
- Molecular Weight: The hydrate form increases molecular weight (189.25 g/mol) compared to non-hydrated esters like Ethyl 2-(piperidin-4-yl)acetate (171.23 g/mol) .
- For example, acetic acid hydrates are more soluble in water than their ester counterparts .
- Stability : Hydrates often have improved thermal stability compared to anhydrous forms but may decompose at elevated temperatures. Esters, such as 2,2,6,6-tetramethylpiperidin-4-yl acetate, may hydrolyze under acidic or basic conditions to form carboxylic acids .
Biological Activity
(1-Ethyl-4-piperidinyl)acetic acid hydrate is a piperidine derivative that has garnered attention in various fields of pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H19NO3, and it features a piperidine ring that is integral to its biological activity. The piperidine moiety is known for its role in drug design, particularly in enhancing the pharmacokinetic properties of compounds.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Some studies have suggested that piperidine derivatives can induce apoptosis in cancer cells by interacting with specific protein targets involved in cell proliferation and survival .
Biological Activity Summary
Case Studies
- Alzheimer's Disease : A study highlighted the compound's ability to inhibit cholinesterases effectively, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The structural modifications in the piperidine ring were found to enhance binding affinity to the active site of AChE .
- Cancer Treatment : Another research project explored the anticancer properties of piperidine derivatives, including this compound. The study demonstrated that compounds with similar structures could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further investigation .
- Antimicrobial Activity : Research conducted on related piperidine compounds showed efficacy against bacterial strains such as MRSA and E. coli. The mechanism was attributed to the disruption of bacterial cell membranes, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Q & A
Basic: What are the standard synthetic routes for (1-Ethyl-4-piperidinyl)acetic acid hydrate?
The synthesis typically begins with 4-piperidone derivatives. For example, 4-piperidone hydrate hydrochloride can serve as a precursor. A common approach involves:
- Alkylation : Introducing the ethyl group via reductive amination or nucleophilic substitution using ethyl halides or alcohols under acidic/basic conditions .
- Acetic Acid Functionalization : Reacting the ethylated piperidine intermediate with bromoacetic acid or its derivatives in aqueous NaOH, followed by acidification to precipitate the product .
- Hydration : Final treatment with water or controlled crystallization to form the hydrate .
Key Validation : Confirm purity via HPLC (≥98%) and structural integrity via H/C NMR (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 3.2–3.6 ppm for piperidinyl CH) .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
- Temperature Control : Maintain 40–60°C during alkylation to minimize side reactions like over-alkylation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, or aqueous acetic acid for hydrolysis steps .
- Catalysis : Employ Pd/C or Raney Ni for reductive amination steps to enhance ethyl group incorporation efficiency .
- Workup : Neutralize reaction mixtures with dilute HCl (pH 4–5) to precipitate pure product, avoiding prolonged exposure to strong acids that may degrade the hydrate .
Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). If by-products persist, use column chromatography with gradient elution .
Basic: What analytical methods are recommended for purity assessment?
- Titration : Acid-base titration using 0.1M NaOH (phenolphthalein endpoint) to quantify free acetic acid content (target: <1% impurity) .
- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), retention time ~8.2 min .
- Karl Fischer Titration : Determine hydrate water content (theoretical: 8–10% w/w) .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:
- Hydrate Stability : Ensure the compound is stored anhydrously (<5% humidity) to prevent variable hydration states affecting solubility .
- Assay Conditions : Standardize buffer systems (e.g., ammonium acetate pH 6.5) to minimize ionic strength variations .
- Control Experiments : Compare activity against structurally similar analogs (e.g., 4-piperidineacetic acid hydrochloride) to isolate the ethyl group’s contribution .
Basic: What spectroscopic techniques are used for structural characterization?
- NMR : H NMR (400 MHz, DO): Ethyl group (triplet at δ 1.1 ppm), piperidinyl CH (multiplet δ 2.5–3.0 ppm), acetate CH (singlet δ 3.4 ppm) .
- Mass Spectrometry : ESI-MS m/z 187.1 [M+H] (free acid), 205.1 [M+HO+H] (hydrate) .
- X-ray Crystallography : For definitive conformation analysis (e.g., piperidine ring chair vs. boat) .
Advanced: How does the compound’s reactivity vary under different pH conditions?
- Acidic pH (≤3) : Protonation of the piperidine nitrogen increases solubility but may hydrolyze the ethyl group over time .
- Neutral pH (6–8) : Stable in buffer systems (e.g., PBS) for biological assays; monitor for slow hydration/dehydration equilibria .
- Basic pH (≥9) : Risk of esterification if residual alcohols are present; avoid prolonged storage .
Application Note : For kinetic studies, pre-equilibrate solutions at the target pH for 24 hours to ensure hydrate stability .
Basic: What are the recommended storage conditions?
- Temperature : –20°C in airtight containers to prevent hydrate decomposition .
- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity .
- Light Sensitivity : Store in amber vials to avoid photodegradation of the acetic acid moiety .
Advanced: What unexplored research avenues exist for this compound?
- Biological Targets : Screen against GPCRs (e.g., muscarinic receptors) due to structural similarity to piperidine-based ligands .
- Prodrug Development : Explore ester derivatives (e.g., methyl or ethyl esters) for enhanced bioavailability .
- Computational Modeling : MD simulations to predict binding modes with enzymes like acetylcholinesterase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
